molecular formula C9H12N4O2 B14716531 5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide CAS No. 6630-38-2

5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide

Cat. No.: B14716531
CAS No.: 6630-38-2
M. Wt: 208.22 g/mol
InChI Key: LTPUATWSJJQUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a cyano group, an imino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-2-imino-4,4-dimethyl-6-oxo-piperidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

6630-38-2

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

2-amino-5-cyano-4,4-dimethyl-6-oxo-3,5-dihydropyridine-3-carboxamide

InChI

InChI=1S/C9H12N4O2/c1-9(2)4(3-10)8(15)13-6(11)5(9)7(12)14/h4-5H,1-2H3,(H2,12,14)(H2,11,13,15)

InChI Key

LTPUATWSJJQUHX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N=C(C1C(=O)N)N)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.